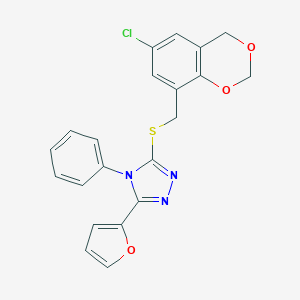![molecular formula C25H23N5O3S B299713 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide has potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry. The compound has been shown to have antifungal, antibacterial, and antitumor properties. It has been tested against various strains of bacteria and fungi, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The compound has also been shown to inhibit the growth of human cancer cells, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target cells. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide have been studied extensively. The compound has been shown to cause a decrease in the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinase. It also causes a decrease in the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and division.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a useful tool for studying the mechanisms of action of these organisms and for developing new treatments for infectious diseases and cancer. However, one of the limitations of using this compound is its potential toxicity. It can cause damage to healthy cells and tissues, making it important to use caution when handling and using the compound.
Future Directions
There are several future directions for research on 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide. One direction is to explore the compound's potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its efficacy against different types of cancer. Another direction is to investigate the compound's potential as an antibacterial and antifungal agent. Studies are needed to determine the compound's activity against different strains of bacteria and fungi, as well as its potential toxicity to healthy cells and tissues. Additionally, research could be conducted to develop new derivatives of the compound with improved activity and reduced toxicity.
Synthesis Methods
The synthesis of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide involves a multi-step process. The starting material for the synthesis is 3,4-dimethylphenol, which is reacted with chloromethyl methyl ether to form 3,4-dimethylphenoxy methyl chloride. The resulting compound is then reacted with sodium azide to form 3,4-dimethylphenoxy methyl azide. The azide compound is then reacted with 4-amino-5-mercapto-4H-1,2,4-triazole to form the intermediate 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl) derivative. Finally, the intermediate compound is reacted with dibenzo[b,d]furan-3-ylacetic acid to form the target compound.
properties
Product Name |
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide |
|---|---|
Molecular Formula |
C25H23N5O3S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[4-amino-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-15-7-9-18(11-16(15)2)32-13-23-28-29-25(30(23)26)34-14-24(31)27-17-8-10-20-19-5-3-4-6-21(19)33-22(20)12-17/h3-12H,13-14,26H2,1-2H3,(H,27,31) |
InChI Key |
ZDZUGIKVYUZCFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)





